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Compound of Interest

Compound Name: Calcium Hydroxide

Cat. No.: B10775802

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of calcium
hydroxide, Ca(OH)2, commonly known as portlandite. It details the crystallographic
parameters, experimental protocols for its characterization, and the underlying principles of the
analytical techniques employed. This document is intended to serve as a valuable resource for
researchers, scientists, and professionals in drug development who require a thorough
understanding of the solid-state properties of this important inorganic compound.

Introduction

Calcium hydroxide is a simple yet significant inorganic compound with a well-defined crystal
structure. Its layered nature and the presence of hydroxyl groups make its structural analysis a
fundamental aspect of materials science, with implications in cement chemistry, cultural
heritage conservation, and pharmaceutical applications where it is used as a pH modifier and
in the synthesis of other calcium salts. A precise understanding of its crystal structure is
paramount for controlling its physical and chemical properties.

Crystal Structure of Calcium Hydroxide (Portlandite)

Calcium hydroxide crystallizes in the trigonal crystal system and is isostructural with brucite
(Mg(OH)z2).[1] Its structure consists of layers of edge-sharing CaOe octahedra, where each
calcium ion is coordinated to six hydroxyl groups. These layers are held together by hydrogen
bonds between the hydroxyl groups of adjacent layers.
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Crystallographic Data

The crystallographic data for portlandite has been determined through numerous studies

employing X-ray and neutron diffraction techniques. The key parameters are summarized in the

table below.
Parameter Value Reference(s)
Crystal System Trigonal [1][2]13]

Space Group

P-3m1 (No. 164)

[2]

Lattice Parameters

a 3.589 A -3.5918 A
c 4.9063 A-4.911 A
Cell Angles

a, B 90°

Y 120°

Cell Volume ~54.7 A3

Z (Formula units per cell) 1

Atomic Coordinates and Bond Distances

The atomic positions within the unit cell are well-established. The calcium atom is located at the

origin, and the oxygen and hydrogen atoms of the hydroxyl group occupy specific positions

along the c-axis.

Wyckoff
Atom » X y z
Position
Ca la 0 0 0
O 2d 1/3 2/3 ~0.234
H 2d 1/3 2/3 ~0.425
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Key interatomic distances determined from diffraction studies are crucial for understanding the
bonding within the crystal lattice.

Bond Distance (A) Reference(s)
Ca-O ~2.37
O-H ~0.97

Experimental Protocols for Crystal Structure
Analysis

The determination of the crystal structure of calcium hydroxide relies on several key
experimental techniques. The following sections provide detailed methodologies for these
experiments.

Synthesis of Calcium Hydroxide Crystals

High-quality single crystals are essential for single-crystal X-ray diffraction, while fine,
homogeneous powders are required for powder diffraction techniques.

A modified counter-diffusion method can be employed to grow millimeter-sized single crystals
of portlandite.

Materials:

¢ 0.2 M Sodium Hydroxide (NaOH) solution
e 0.1 M Calcium Chloride (CaClz) solution
e Ethanol

o Deionized water

Procedure:

o Prepare the NaOH and CaClz solutions using deionized water.
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e Set up a counter-diffusion system where the two solutions can slowly mix without significant
turbulence. This can be achieved using a U-tube or a gel-based crystallization setup.

 Allow the solutions to diffuse into each other over a period of several days to weeks at a
constant temperature.

e Hexagonal prismatic crystals of Ca(OH)z will form at the interface of the two solutions.

o Carefully collect the crystals and rinse them thoroughly with ethanol to remove any residual
reactants.

e Dry the crystals in an oven at 100 °C for 30 minutes.

For powder diffraction studies, calcium hydroxide nanoparticles can be synthesized via
chemical precipitation.

Materials:

e Calcium nitrate dihydrate [Ca(NO3)2:2H20]

e Sodium hydroxide (NaOH)

o Deionized water

Procedure:

e Prepare aqueous solutions of calcium nitrate dihydrate and sodium hydroxide.

e Add the sodium hydroxide solution dropwise to the calcium nitrate solution while stirring
vigorously at room temperature.

» Awhite precipitate of calcium hydroxide will form immediately.
o Continue stirring for a set period to ensure complete reaction.
o Collect the precipitate by filtration or centrifugation.

e Wash the precipitate several times with deionized water to remove any soluble byproducts.
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» Dry the resulting powder in an oven at a temperature below the decomposition temperature
of Ca(OH)z (approximately 580 °C).

X-ray Diffraction (XRD)
X-ray diffraction is a fundamental technique for determining the crystal structure of materials.

This technique provides the most accurate determination of the unit cell parameters and atomic
positions.

Instrumentation:

o Single-crystal X-ray diffractometer equipped with a Mo Ka (A = 0.71073 A) or Cu Ka (A =
1.5418 A) radiation source.

» Goniometer for crystal mounting and rotation.
» Area detector (e.g., CCD or CMOS).
Procedure:

» Crystal Mounting: Select a high-quality, single crystal (typically 0.1-0.3 mm in size) and
mount it on a goniometer head using a suitable adhesive or cryo-loop.

» Data Collection:
o Center the crystal in the X-ray beam.
o Perform an initial set of diffraction frames to determine the unit cell and crystal orientation.

o Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

» Data Processing:

o Integrate the raw diffraction images to obtain a list of reflection intensities and their
corresponding Miller indices (hkl).

o Apply corrections for Lorentz factor, polarization, and absorption.
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e Structure Solution and Refinement:

o Solve the crystal structure using direct methods or Patterson methods to obtain an initial
model of the atomic arrangement.

o Refine the structural model against the experimental data using least-squares methods to
optimize atomic positions, displacement parameters, and other structural parameters.

PXRD is used to identify crystalline phases and refine lattice parameters from a polycrystalline
sample.

Instrumentation:

o Powder X-ray diffractometer with a Cu Ka radiation source.

o Sample holder (e.g., zero-background holder).

o Detector (e.g., scintillation counter or position-sensitive detector).
Procedure:

e Sample Preparation:

o Grind the calcium hydroxide sample to a fine powder (typically <10 um) to ensure
random orientation of the crystallites.

o Mount the powder in the sample holder, ensuring a flat, smooth surface.
» Data Collection:
o Place the sample holder in the diffractometer.

o Set the data collection parameters, including the 26 scan range (e.g., 10-90°), step size
(e.g., 0.02°), and counting time per step (e.g., 1-10 seconds).

o Initiate the scan to collect the diffraction pattern.

o Data Analysis:
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o lIdentify the crystalline phases present by comparing the experimental diffraction pattern to
a database such as the Powder Diffraction File (PDF).

o Perform Rietveld refinement to refine the crystal structure parameters.

Neutron Diffraction

Neutron diffraction is particularly useful for locating light atoms, such as hydrogen, in the crystal
structure.

Instrumentation:

o Neutron powder or single-crystal diffractometer at a neutron source (nuclear reactor or
spallation source).

e Sample container (e.g., vanadium can for powder samples).
» Neutron detector.

Procedure:

e Sample Preparation:

o For powder diffraction, a relatively large sample size (several grams) is typically required.
The sample is loaded into a vanadium can, which has a low neutron scattering cross-
section.

o For single-crystal diffraction, a large single crystal (several mm?3) is needed.

o To reduce incoherent scattering from hydrogen, it is often advantageous to use deuterated
calcium hydroxide, Ca(OD)-.

» Data Collection:
o Mount the sample in the neutron beam.
o Collect the diffraction data over a range of scattering angles or neutron wavelengths.

o Data Analysis:
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o The data is analyzed using similar methods to X-ray diffraction, with Rietveld refinement
being a common technique for powder data. The positions of the hydrogen (or deuterium)
atoms can be determined with high precision.

Data Analysis: Rietveld Refinement

Rietveld refinement is a powerful technique used to analyze powder diffraction data. It involves
fitting a calculated diffraction pattern to the experimental data by refining a set of structural and
instrumental parameters.

Software:
o FullProf Suite, GSAS-II, or similar refinement software.
Procedure:
e Input Files:
o Provide the experimental powder diffraction data file.

o Create an input control file that specifies the initial structural model (space group, lattice
parameters, atomic positions), instrumental parameters (peak shape function,
background), and the parameters to be refined.

o Refinement Strategy:
o Begin by refining the scale factor and background parameters.

o Sequentially refine the unit cell parameters, peak profile parameters (e.g., Caglioti
parameters U, V, W), and atomic positions.

o In the final stages, refine the isotropic or anisotropic displacement parameters.
o Assessing the Fit:

o Monitor the goodness-of-fit indicators (e.g., Rwp, Rp, x?) to assess the quality of the
refinement.
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o Visually inspect the difference plot (observed - calculated pattern) to identify any
systematic errors or unmodeled features.

Visualizations

The following diagrams illustrate the logical workflow of the experimental and analytical
processes described in this guide.
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Caption: Experimental workflow for calcium hydroxide crystal structure analysis.
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Caption: Logical workflow for Rietveld refinement of powder diffraction data.
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Conclusion

The crystal structure of calcium hydroxide is well-characterized, with a layered trigonal
structure. This guide has provided a detailed summary of its crystallographic parameters and
comprehensive protocols for its synthesis and analysis using X-ray and neutron diffraction
techniques. The application of Rietveld refinement to powder diffraction data is a critical step in
obtaining accurate structural information. By following the methodologies outlined in this
document, researchers can confidently analyze and understand the solid-state properties of
calcium hydroxide, facilitating its application in various scientific and industrial fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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